molecular formula C13H10N2O2S B14742103 N-(4-Nitrophenyl)benzenecarbothioamide CAS No. 5265-19-0

N-(4-Nitrophenyl)benzenecarbothioamide

Cat. No.: B14742103
CAS No.: 5265-19-0
M. Wt: 258.30 g/mol
InChI Key: MGLHJRBKHQHAMT-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)benzenecarbothioamide is an organic compound with the molecular formula C13H10N2O2S It is characterized by the presence of a nitrophenyl group attached to a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)benzenecarbothioamide typically involves the reaction of 4-nitroaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitroaniline+Benzoyl isothiocyanateThis compound\text{4-Nitroaniline} + \text{Benzoyl isothiocyanate} \rightarrow \text{this compound} 4-Nitroaniline+Benzoyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)benzenecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: N-(4-Aminophenyl)benzenecarbothioamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-Nitrophenyl)benzenesulfonamide.

Scientific Research Applications

N-(4-Nitrophenyl)benzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)benzenecarbothioamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in these interactions, as it can undergo redox reactions that generate reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • 4-Nitrophenyl benzenesulfonamide

Uniqueness

N-(4-Nitrophenyl)benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications .

Properties

CAS No.

5265-19-0

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(4-nitrophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H10N2O2S/c16-15(17)12-8-6-11(7-9-12)14-13(18)10-4-2-1-3-5-10/h1-9H,(H,14,18)

InChI Key

MGLHJRBKHQHAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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